molecular formula C26H31FN2O3S B2869827 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892766-88-0

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2869827
CAS No.: 892766-88-0
M. Wt: 470.6
InChI Key: LVVIWQNWAUVLMP-UHFFFAOYSA-N
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Description

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .

Scientific Research Applications

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one include other quinoline derivatives, sulfonyl-containing compounds, and fluorinated organic molecules. Examples include:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This unique structure allows for diverse applications and makes it a valuable compound in scientific research .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN2O3S/c1-5-10-28-16-25(33(31,32)20-9-8-18(3)19(4)12-20)26(30)21-13-22(27)24(14-23(21)28)29-11-6-7-17(2)15-29/h8-9,12-14,16-17H,5-7,10-11,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVIWQNWAUVLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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